

Isotopic purity of Dapsone- $^{13}\text{C}_{12}$

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Compound of Interest

Compound Name: Dapsone- $^{13}\text{C}_{12}$

Cat. No.: B13844514

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An In-depth Technical Guide to the Isotopic Purity of Dapsone- $^{13}\text{C}_{12}$

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory conditions.[1][2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible microorganisms.[3][4][5]

Dapsone- $^{13}\text{C}_{12}$, as a stable isotope-labeled (SIL) analogue of dapsone, incorporates twelve ^{13}C atoms in its diphenyl sulfone core. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] The utility of Dapsone- $^{13}\text{C}_{12}$ is critically dependent on its isotopic and chemical purity, which ensures accurate and reproducible experimental results.

Data on Isotopic and Chemical Purity

The quality of Dapsone- $^{13}\text{C}_{12}$ is defined by both its chemical purity (the percentage of the compound that is Dapsone- $^{13}\text{C}_{12}$) and its isotopic purity (the degree of enrichment with the ^{13}C isotope). While specific batch-to-batch values are typically provided in a Certificate of Analysis (CoA), general specifications are available from suppliers.[6]

Parameter	Specification	Description
Chemical Purity	Typically $\geq 99\%$ ^[7]	The percentage of the material that is the Dapsone molecule, irrespective of its isotopic composition. This is often determined by chromatographic methods like HPLC.
Isotopic Enrichment	Implied as $^{13}\text{C}_{12}$	The nomenclature "Dapsone- $^{13}\text{C}_{12}$ " indicates that all twelve carbon atoms in the molecule are the ^{13}C isotope. The isotopic enrichment level specifies the percentage of molecules that contain only ^{13}C at all twelve carbon positions.
Molecular Formula	$^{13}\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}$ ^[4]	The elemental composition of the isotopically labeled molecule.
Molecular Weight	~ 260.21 g/mol ^{[4][8]}	The molecular weight reflecting the mass of twelve ^{13}C atoms. The unlabeled counterpart has a molecular weight of approximately 248.30 g/mol . ^{[1][7]}

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of Dapsone- $^{13}\text{C}_{12}$ requires a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing chemical purity. It separates the target compound from any impurities.

- Objective: To quantify the chemical purity of the Dapsone- $^{13}\text{C}_{12}$ sample.
- Methodology:
 - Column: A reverse-phase (RP) C18 column is typically used for separation.[9][10]
 - Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for instance, in a 70:30 (v/v) ratio.[9]
 - Detection: A UV detector set to a wavelength of 295 nm is used to detect and quantify dapsone.[9]
 - Quantification: The purity is calculated by comparing the peak area of Dapsone- $^{13}\text{C}_{12}$ to the total area of all detected peaks in the chromatogram. The method's accuracy can be confirmed by analyzing samples spiked with a known amount of a certified standard.[9]

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining isotopic purity and confirming the molecular weight. It is often coupled with liquid chromatography (LC-MS/MS).[1]

- Objective: To confirm the molecular weight and assess the isotopic enrichment of ^{13}C .
- Methodology:
 - Ionization: The Dapsone- $^{13}\text{C}_{12}$ sample is ionized, typically using electrospray ionization (ESI).
 - Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For Dapsone- $^{13}\text{C}_{12}$, the primary molecular ion peak should correspond to its calculated ^{13}C -enriched mass (~260.21 Da).
 - Isotopic Distribution: The analysis of the isotopic pattern allows for the determination of isotopic enrichment. The presence of ions with masses corresponding to Dapsone with fewer than twelve ^{13}C atoms (e.g., $^{13}\text{C}_{11}^{12}\text{C}_1$) would indicate incomplete labeling. The relative intensities of these peaks are used to calculate the isotopic purity.

- Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[11] This confirms the location of the isotopic labels within the molecular structure.

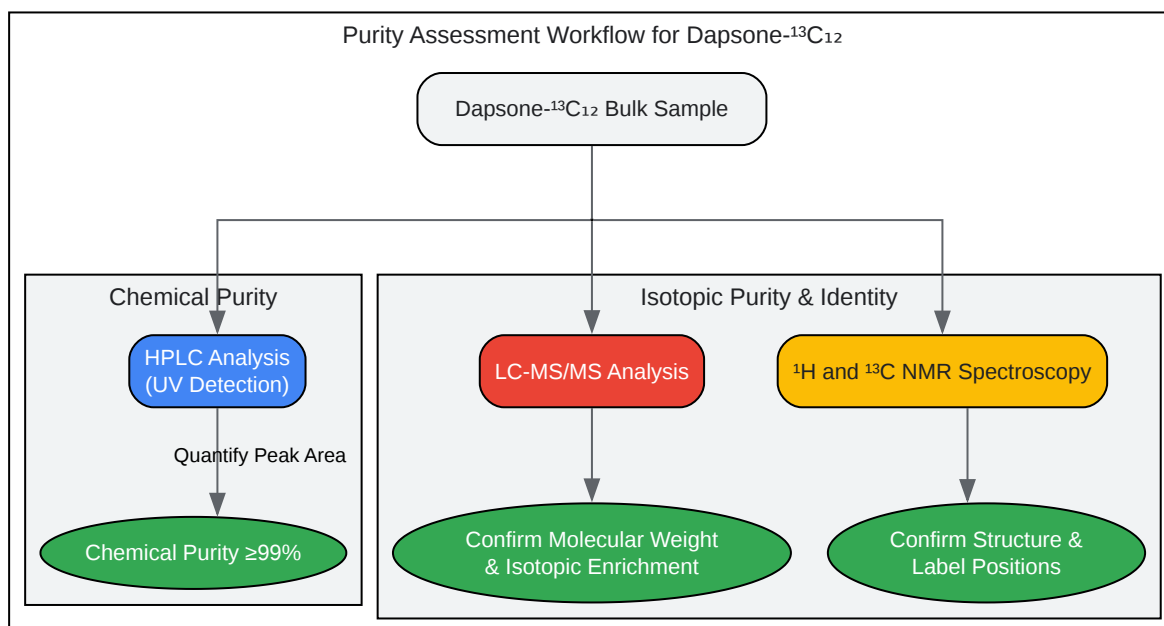
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

- Objective: To confirm the chemical structure and the specific locations of the ^{13}C labels.
- Methodology:
 - ^1H NMR: Proton NMR is used to verify the overall structure of the dapsonone molecule. The spectrum of Dapsonone- $^{13}\text{C}_{12}$ will show complex splitting patterns for the aromatic protons due to coupling with the adjacent ^{13}C nuclei.
 - ^{13}C NMR: Carbon-13 NMR directly detects the labeled carbon atoms. For Dapsonone- $^{13}\text{C}_{12}$, all carbon signals should be enhanced significantly. The absence of signals at the chemical shifts corresponding to natural abundance ^{12}C confirms complete labeling.[12]

Visualizations

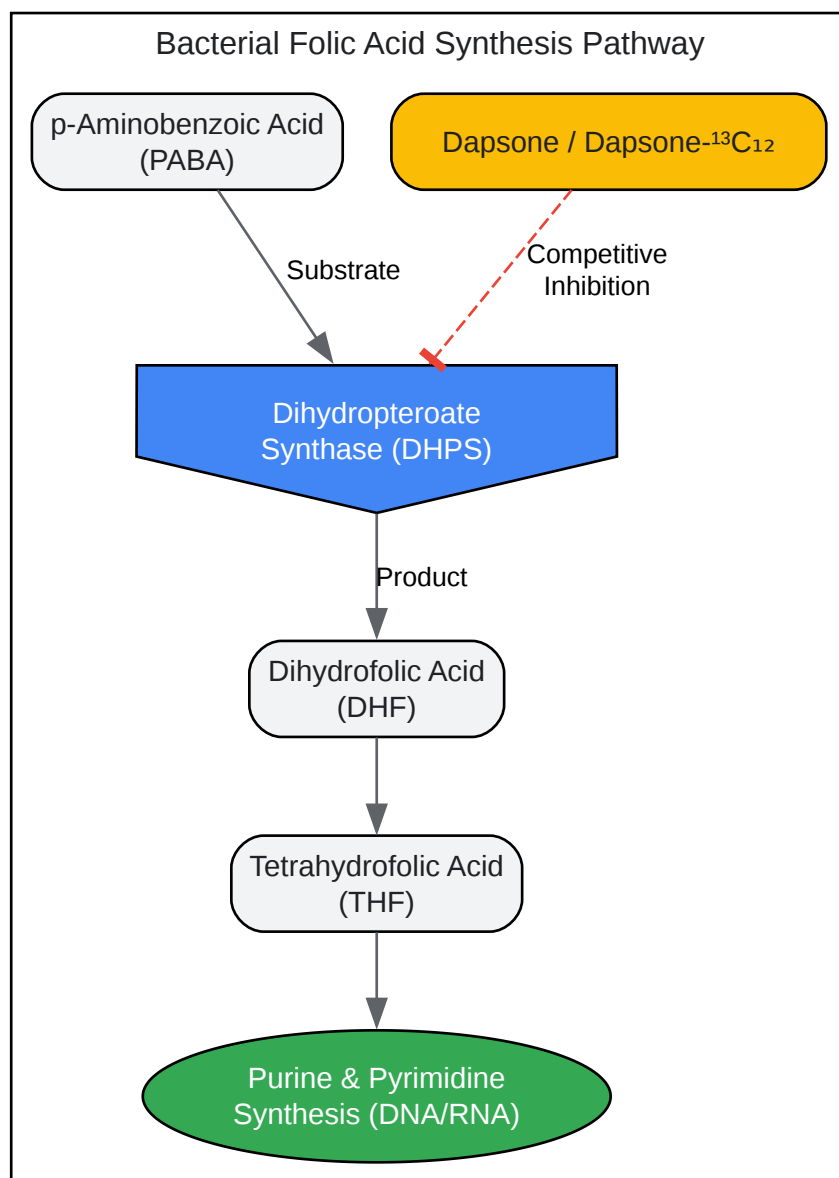
Experimental Workflow for Purity Analysis



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Caption: Workflow for determining the chemical and isotopic purity of Dapsone- $^{13}\text{C}_{12}$.

Dapsone's Mechanism of Action



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Caption: Dapsone competitively inhibits dihydropteroate synthase in bacteria.

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